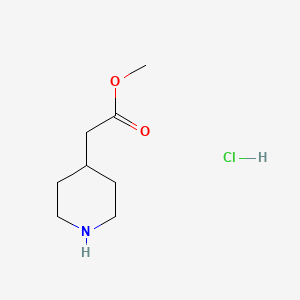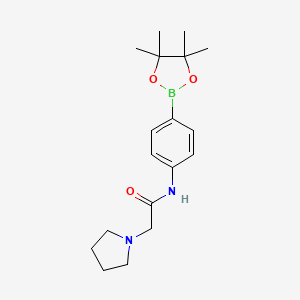
Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-
Overview
Scientific Research Applications
Organic Synthesis
“Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-” is used in organic synthesis, particularly in amination reactions where an amino group is introduced into a molecule, as well as in aromatic substitution reactions where one atom or group of atoms in an aromatic ring is replaced by another .
Pharmaceutical Applications
This compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals. Its derivatives may be involved in the creation of drugs that require a trifluoromethoxy phenyl group for their pharmacological activity .
Fluorination Reactions
The trifluoromethoxy group is valuable in fluorination reactions, where it can be used to introduce fluorine atoms into target molecules, enhancing their properties such as stability, lipophilicity, and bioavailability .
Building Block for Chemical Compounds
It acts as an organic building block for further chemical synthesis, providing a versatile starting point for creating a wide range of chemical compounds with varied applications .
Synthesis of Pyrazole-containing Bisphosphonate Esters
This compound may be utilized in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters, which are compounds of interest due to their potential therapeutic applications .
Research Tool in Chemistry
As a chemical with distinct properties, it can be used as a research tool in chemistry labs to study reaction mechanisms and develop new synthetic pathways .
properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-14-7-8-3-5-9(6-4-8)15-10(11,12)13/h3-6,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLZWTFFKUZEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602690 | |
| Record name | N-{[4-(Trifluoromethoxy)phenyl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- | |
CAS RN |
719277-22-2 | |
| Record name | N-{[4-(Trifluoromethoxy)phenyl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)



![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)


![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)
![6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate](/img/structure/B1319518.png)
![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)
![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)

